7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione
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Overview
Description
7-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a quinazoline core
Preparation Methods
The synthesis of 7-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method involves the reaction of diethanolamine with m-chloroaniline . Another approach includes the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . These intermediates are then subjected to further reactions to form the final quinazoline derivative.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline oxides.
Reduction: Reduction reactions can be performed to modify the quinazoline core or the piperazine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
7-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, the piperazine ring can interact with serotonin receptors, influencing neurotransmitter levels and signaling pathways . The quinazoline core may also play a role in inhibiting specific enzymes involved in disease processes .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives and piperazine-based molecules. Some examples are:
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and use in research on serotonin receptors.
1-(4-Chlorophenyl)piperazine: Used in studies related to serotonin and dopamine systems.
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: A designer drug related to meta-chlorophenylpiperazine (mCPP) and phenethylamine. The uniqueness of 7-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its combined quinazoline and piperazine structures, offering a diverse range of chemical and biological activities.
Properties
Molecular Formula |
C25H21ClN4O3 |
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Molecular Weight |
460.9 g/mol |
IUPAC Name |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H21ClN4O3/c26-18-5-4-8-20(16-18)28-11-13-29(14-12-28)23(31)17-9-10-21-22(15-17)27-25(33)30(24(21)32)19-6-2-1-3-7-19/h1-10,15-16H,11-14H2,(H,27,33) |
InChI Key |
HPFWNHLIXRWAMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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